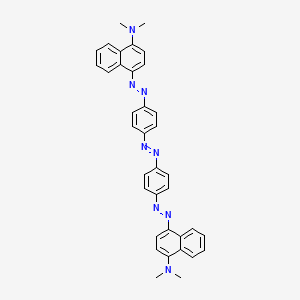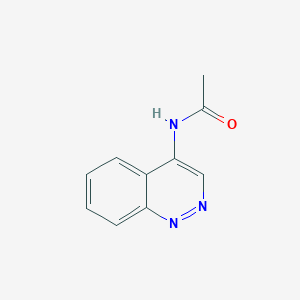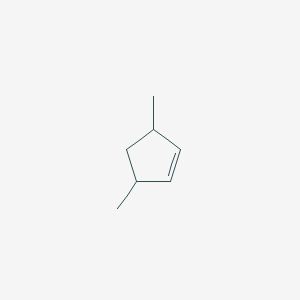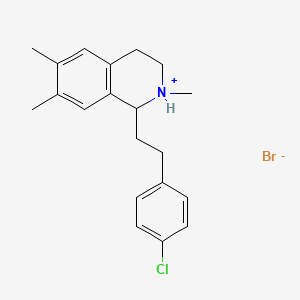![molecular formula C21H15N3O6 B13788796 4-[4,6-Bis(3,4-dihydroxyphenyl)-1,3,5-triazin-2-yl]benzene-1,2-diol](/img/structure/B13788796.png)
4-[4,6-Bis(3,4-dihydroxyphenyl)-1,3,5-triazin-2-yl]benzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4,6-Bis(3,4-dihydroxyphenyl)-1,3,5-triazin-2-yl]benzene-1,2-diol is a complex organic compound characterized by the presence of multiple hydroxyl groups and a triazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4,6-Bis(3,4-dihydroxyphenyl)-1,3,5-triazin-2-yl]benzene-1,2-diol typically involves the reaction of cyanuric chloride with resorcinol under controlled conditions. The process can be summarized as follows:
Step 1: Cyanuric chloride is dissolved in an appropriate solvent, such as dimethylformamide.
Step 2: Resorcinol is added to the solution, and the mixture is stirred at a specific temperature to facilitate the reaction.
Step 3: The reaction mixture is then purified through crystallization or other suitable methods to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs.
化学反应分析
Types of Reactions
4-[4,6-Bis(3,4-dihydroxyphenyl)-1,3,5-triazin-2-yl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted aromatic compounds.
科学研究应用
4-[4,6-Bis(3,4-dihydroxyphenyl)-1,3,5-triazin-2-yl]benzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 4-[4,6-Bis(3,4-dihydroxyphenyl)-1,3,5-triazin-2-yl]benzene-1,2-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby preventing oxidative damage.
Antimicrobial Activity: The compound can disrupt microbial cell membranes, leading to cell death.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes.
相似化合物的比较
Similar Compounds
1,3-Benzenediol, 4,4’-[6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis-: Similar structure but with a methoxy group instead of hydroxyl groups.
2-(2,4-Dihydroxyphenyl)-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine: Contains dimethylphenyl groups instead of dihydroxyphenyl groups.
Uniqueness
4-[4,6-Bis(3,4-dihydroxyphenyl)-1,3,5-triazin-2-yl]benzene-1,2-diol is unique due to its multiple hydroxyl groups, which confer significant antioxidant and antimicrobial properties. Its triazine ring also provides structural stability and versatility in various chemical reactions.
属性
分子式 |
C21H15N3O6 |
|---|---|
分子量 |
405.4 g/mol |
IUPAC 名称 |
4-[4,6-bis(3,4-dihydroxyphenyl)-1,3,5-triazin-2-yl]benzene-1,2-diol |
InChI |
InChI=1S/C21H15N3O6/c25-13-4-1-10(7-16(13)28)19-22-20(11-2-5-14(26)17(29)8-11)24-21(23-19)12-3-6-15(27)18(30)9-12/h1-9,25-30H |
InChI 键 |
FPQDYHIZOGFSFQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=NC(=NC(=N2)C3=CC(=C(C=C3)O)O)C4=CC(=C(C=C4)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


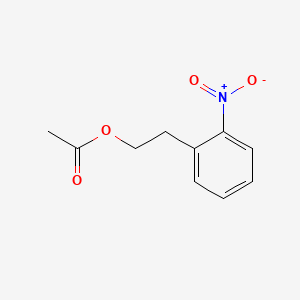
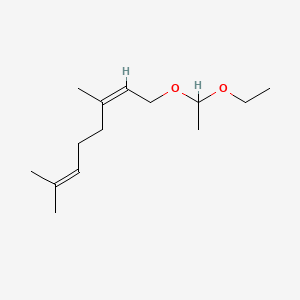
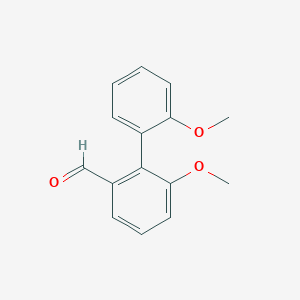
![2-Phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13788721.png)
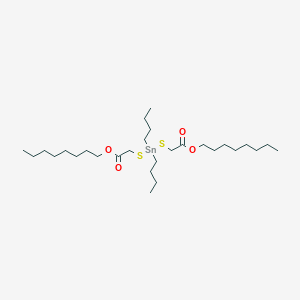
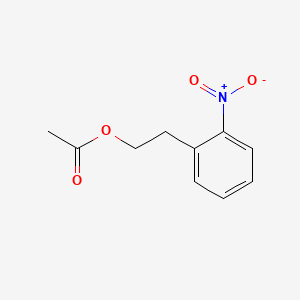
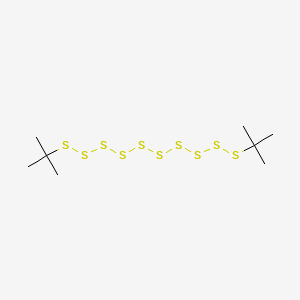
![1-[(6-Chloro-3-pyridinyl)methyl]-4,5-dihydro-2-(nitroamino)-1H-imidazol-4-ol](/img/structure/B13788741.png)
![1H-Purine, 6-[(2-methylpropyl)thio]-](/img/structure/B13788752.png)
